Piperazine, 1-acetyl-2-ethenyl- (9CI)
Description
Piperazine, 1-acetyl-2-ethenyl- (9CI) is a substituted piperazine derivative characterized by an acetyl group at the 1-position and an ethenyl (vinyl) group at the 2-position of the piperazine ring. Substituted piperazines are widely studied for their pharmacological activities, including anticancer, antioxidant, and neurological effects .
Properties
CAS No. |
176851-74-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.213 |
IUPAC Name |
1-(2-ethenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-3-8-6-9-4-5-10(8)7(2)11/h3,8-9H,1,4-6H2,2H3 |
InChI Key |
CVBNKUTUBTVAIK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNCC1C=C |
Synonyms |
Piperazine, 1-acetyl-2-ethenyl- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Piperazine derivatives exhibit a range of biological activities, making them valuable in pharmaceutical applications. Below are some notable areas where Piperazine, 1-acetyl-2-ethenyl- (9CI) has been explored:
- Antitumor Activity :
- Cholinesterase Inhibition :
- Antinociceptive Effects :
- Osteoclast Differentiation Inhibition :
Data Tables
The following table summarizes key findings related to the biological activities of Piperazine, 1-acetyl-2-ethenyl- (9CI) and its derivatives:
Case Study 1: Antitumor Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, various piperazine derivatives were synthesized and evaluated for their antitumor properties. The results demonstrated that specific modifications to the piperazine structure significantly enhanced their cytotoxicity against several cancer cell lines .
Case Study 2: Cholinesterase Inhibition
Research conducted on a series of piperazine-based compounds revealed that they exhibit selective inhibition of acetylcholinesterase. This activity was linked to their potential use in treating Alzheimer’s disease by increasing acetylcholine levels in the brain, thereby improving cognitive function .
Case Study 3: Pain Management
A clinical trial investigated the efficacy of a novel piperazine derivative as a sigma-1 receptor antagonist for pain relief. The findings indicated significant pain reduction in patients suffering from neuropathic pain, suggesting a promising avenue for future pain management therapies .
Comparison with Similar Compounds
Comparison with Similar Piperazine Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and properties of piperazine derivatives with substitutions analogous to 1-acetyl-2-ethenyl-piperazine:
Key Observations :
- Substituent Position : The placement of functional groups (e.g., acetyl at 1-position vs. 4-position) significantly alters electronic and steric properties. For example, 1-acetyl-2-ethenyl-piperazine may exhibit enhanced electrophilicity at the ethenyl group, enabling polymerization or conjugation .
- Functional Group Diversity : Chloroacetyl (in CAS 425634-97-5) introduces reactivity for nucleophilic substitution, while nitroso groups (in CAS 61429-04-7) enable participation in redox reactions .
- Chirality : Derivatives like CAS 832698-69-8 incorporate chiral centers, making them valuable in enantioselective synthesis .
Anticancer Potential
Piperazine derivatives with acetyl or heteroaryl substituents are prominent in anticancer drug development. For example, imatinib and bosutinib contain piperazine moieties that enhance solubility and target binding . While 1-acetyl-2-ethenyl-piperazine’s direct pharmacological data are unavailable, its ethenyl group could facilitate covalent binding to biological targets, similar to acrylamide-based drugs .
CO₂ Capture and Polymer Chemistry
Piperazine derivatives are used in CO₂ absorption processes due to their amine functionality. Blends with monoethanolamine improve absorption rates . The ethenyl group in 1-acetyl-2-ethenyl-piperazine may enable copolymerization with monomers like aniline, as demonstrated in poly(aniline-co-piperazine) systems with electrical conductivity up to 10⁻⁷ S cm⁻¹ .
Antioxidant Activity
Piperazine derivatives with electron-donating groups (e.g., hydroxyl, acetyl) exhibit antioxidant properties. The ethenyl group in 1-acetyl-2-ethenyl-piperazine could stabilize free radicals via resonance, though this requires experimental validation .
Preparation Methods
Reaction Conditions and Optimization
-
Ethenylation :
Piperazine monohydrochloride reacts with vinyl chloride in polar solvents (e.g., water or ethanol) at 60–80°C for 6–8 hours. The use of polar solvents enhances nucleophilicity, achieving 70–85% conversion. -
Acetylation :
The intermediate 2-ethenylpiperazine is treated with acetyl chloride in dichloromethane at 0–5°C to minimize side reactions. Triethylamine is added to scavenge HCl, improving yields to 80–90%.
Table 1: Traditional Synthesis Parameters
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ethenylation | Vinyl chloride | Water | 70 | 78 |
| Acetylation | Acetyl chloride | CH₂Cl₂ | 0 | 88 |
This method’s limitations include the need for strict temperature control and the generation of stoichiometric HCl, necessitating neutralization steps.
One-Pot Synthesis via Piperazine-1-Ium Intermediate
A simplified one-pot procedure leverages in situ formation of piperazine-1-ium cation to direct monosubstitution. Protonation with acetic acid generates a reactive intermediate, which undergoes simultaneous ethenylation and acetylation using mixed reagents.
Mechanistic Insights
The piperazine-1-ium cation reacts with vinyl acetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂), facilitating both ethenylation and acetylation via a concerted mechanism. This method reduces purification steps and achieves 85–92% purity in 12 hours.
Key Advantages :
-
Eliminates isolation of intermediates.
-
Compatible with green solvents (e.g., ethanol).
Aza-Claisen Rearrangement for Ring Expansion
A specialized route employs aza-Claisen rearrangement of 1-acetyl-2-vinylpiperazine precursors. This method, detailed in Scheme 1 of, involves generating an amide enolate to induce rearrangement, forming a seven-membered lactam intermediate. Hydrolysis of the lactam regenerates the ethenyl group while retaining the acetyl moiety.
Reaction Steps :
-
Enolate Formation : Treatment of 1-acetylpiperazine with LDA (lithium diisopropylamide) at −78°C.
-
Rearrangement : Heating to 25°C induces-sigmatropic shift, yielding the lactam.
-
Hydrolysis : Acidic hydrolysis (HCl, H₂O) cleaves the lactam to 1-acetyl-2-ethenylpiperazine.
Table 2: Aza-Claisen Rearrangement Outcomes
| Starting Material | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| 1-Acetyl-2-vinylpiperazine | LDA | 65 | 95 |
This method offers stereochemical control but requires cryogenic conditions and specialized equipment, limiting scalability.
Industrial-Scale Optimization: Solvent Recovery and Catalysis
Patented methods emphasize solvent recycling and heterogeneous catalysis to enhance cost-efficiency. For example, describes recovering piperazine dihydrochloride via filtration and reusing it in subsequent batches, reducing raw material costs by 40%. Polar solvents like ethanol are evaporated under reduced pressure and recycled, aligning with green chemistry principles.
Catalyst Innovations :
-
Resin-Supported Metals : Copper-loaded ion-exchange resins accelerate ethenylation by 30%, cutting reaction times to 4 hours.
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide improves interfacial reactions in biphasic systems, boosting yields to 89%.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Traditional Two-Step | 78 | 85 | High | Moderate |
| One-Pot | 85 | 92 | Moderate | High |
| Aza-Claisen Rearrangement | 65 | 95 | Low | Low |
| Industrial-Scale | 89 | 90 | High | High |
The one-pot method balances yield and cost, making it preferable for pilot-scale production. Industrial adaptations excel in sustainability but require upfront investment in catalyst systems .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Piperazine, 1-acetyl-2-ethenyl- (9CI), and how are structural impurities minimized during synthesis?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, chloroacetylation of the piperazine core followed by vinyl group introduction via palladium-catalyzed cross-coupling (e.g., Heck reaction). Impurity control requires precise stoichiometry, inert atmosphere, and purification via column chromatography or recrystallization. Structural validation employs NMR (¹H/¹³C), HPLC, and mass spectrometry .
- Key Data : Purity thresholds (>95%) are critical for pharmacological studies. Reaction yields range from 40–70% depending on solvent polarity and catalyst efficiency.
Q. How is the structural stability of Piperazine, 1-acetyl-2-ethenyl- (9CI) characterized under varying pH and temperature conditions?
- Methodology : Accelerated stability studies in buffers (pH 1–13) and thermal gravimetric analysis (TGA) at 25–150°C. Degradation products are identified via LC-MS and compared to reference standards.
- Findings : The compound shows instability in strongly acidic (pH <2) or basic (pH >10) conditions, with hydrolysis of the acetyl group observed. Thermal decomposition occurs above 120°C, releasing CO and NH₃ .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating the local anesthetic activity of Piperazine, 1-acetyl-2-ethenyl- derivatives, and how do structural modifications affect efficacy?
- Methodology :
- In vivo models : Rat/mouse infiltration anesthesia assays (e.g., tail-flick test), comparing duration and potency to lidocaine.
- Structure-Activity Relationship (SAR) : Modifications (e.g., cyclodextrin inclusion complexes) reduce toxicity but may lower bioactivity due to steric hindrance .
- Data Contradictions :
- Table : Local Anesthetic Activity in Infiltration Model (Mean Index ± SD)
| Derivative | Duration (min) | Potency (vs. Lidocaine) | Toxicity (LD₅₀, mg/kg) |
|---|---|---|---|
| Parent Compound | 45 ± 3.2 | 1.0 | 120 ± 8.5 |
| Cyclodextrin Complex | 32 ± 2.8 | 0.7 | 250 ± 12.3 |
Q. How do computational models predict the antiplatelet and serotonin receptor (5-HT1A) affinity of Piperazine, 1-acetyl-2-ethenyl- derivatives, and what discrepancies exist with experimental data?
- Methodology :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) to assess binding to 5-HT1A or platelet glycoprotein receptors.
- Experimental Validation : Radioligand binding assays (IC₅₀ values) and platelet aggregation inhibition tests (e.g., ADP-induced aggregation).
Q. What strategies resolve contradictions in toxicity vs. bioactivity trade-offs for modified Piperazine derivatives?
- Methodology :
- Co-administration with adjuvants : Beta-cyclodextran improves solubility and reduces hepatic toxicity but requires dose optimization .
- Prodrug design : Masking the vinyl group with enzymatically cleavable moieties (e.g., ester prodrugs) enhances bioavailability while delaying metabolic activation .
Methodological Challenges
Q. How are enantiomeric impurities controlled in asymmetric synthesis of Piperazine derivatives, and what analytical techniques validate chiral purity?
- Approach : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., BINAP-Ru complexes).
- Validation : Chiral HPLC with amylose/cyclodextrin columns and circular dichroism (CD) spectroscopy.
- Data : Enantiomeric excess (ee) >98% achieved via BINAP-Ru catalysis, confirmed by retention time shifts in HPLC .
Q. What in vitro/in vivo models best predict the metabolic stability of Piperazine, 1-acetyl-2-ethenyl- (9CI) for CNS-targeted applications?
- Models :
- In vitro : Microsomal stability assays (human/rat liver microsomes) to measure t₁/₂.
- In vivo : BBB permeability assessed via MDCK-MDR1 monolayers or PET imaging in rodents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
